molecular formula C19H29NO3 B058086 (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol CAS No. 924854-60-4

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Cat. No. B058086
CAS RN: 924854-60-4
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-OIISXLGYSA-N
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Description

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemiluminescence Derivatization in High-Performance Liquid Chromatography : A derivative of the compound, identified as "3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine (IDHPIA)", has been used as a highly sensitive and selective derivatization reagent for carboxylic acids in high-performance liquid chromatography. This method significantly improves the sensitivity of detection for fatty acids in human serum (Morita & Konishi, 2003).

  • Imaging Agent in Nuclear Medicine : A variant, "(2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (18F-FP-(+)-dihydrotetrabenazine [DTBZ] or 18F-AV-133)", has been investigated for its potential as a vesicular monoamine transporter 2 imaging agent in nuclear medicine. This compound has shown promising results in human studies and is safe, with appropriate biodistribution and radiation dosimetry (Lin et al., 2010).

  • Antihypertensive Vasodilator : In the field of medicinal chemistry, related compounds, particularly those in the series of "3-substituted-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido [6,1-a]isoquinolines", have been synthesized and tested for their blood pressure-lowering properties. One such compound, trequinsin, has been identified as a potent antihypertensive agent and arteriolar dilator (Lal et al., 1984).

  • In Vitro Cytotoxicity : The compound "2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative" and its structural studies have been explored for in vitro cytotoxicity against various cancer cell lines, including breast cancer, colon carcinoma, and human hepatocellular carcinoma (Mansour et al., 2013).

Mechanism of Action

Target of Action

The primary target of Tetrabenazine Metabolite, also known as (-)-β-HTBZ, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that is responsible for packaging monoamines, such as dopamine, into neuronal vesicles . This transporter plays a pivotal role in controlling the dopamine levels in the human body, which is crucial for signal transmission in the central nervous system .

Mode of Action

Tetrabenazine Metabolite acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores .

Biochemical Pathways

The inhibition of VMAT2 by Tetrabenazine Metabolite affects the dopaminergic signal transmission pathway . By inhibiting VMAT2, the compound prevents the packaging of dopamine into neuronal vesicles, which in turn disrupts the release of dopamine from the presynaptic neuron to the synaptic cleft . This leads to a decrease in dopaminergic signal transmission .

Pharmacokinetics

Tetrabenazine, the parent compound of Tetrabenazine Metabolite, has a very low oral systemic availability . It undergoes extensive first-pass metabolism to hydroxytetrabenazine, and the systemic availability for this metabolite is high . This suggests that the Tetrabenazine Metabolite may have a high bioavailability, which could impact its pharmacological effects.

Result of Action

The inhibition of VMAT2 by Tetrabenazine Metabolite and the subsequent depletion of monoamine neurotransmitters can lead to a reduction in hyperkinetic movement disorders like chorea in Huntington’s disease, hemiballismus, senile chorea, Tourette syndrome, and other tic disorders, and tardive dyskinesia .

properties

IUPAC Name

(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-OIISXLGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561897
Record name (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113627-25-1, 924854-60-4
Record name beta-Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrotetrabenazine, (2S,3R,11bR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIHYDROTETRABENAZINE, (2S,3R,11BR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Reactant of Route 2
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Reactant of Route 3
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Reactant of Route 4
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Reactant of Route 5
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Reactant of Route 6
(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Q & A

Q1: What is the connection between Vesicular Monoamine Transporter 2 (VMAT2), Tardive Dyskinesia, and the compound class mentioned?

A1: Tardive Dyskinesia (TD) is a movement disorder characterized by involuntary and repetitive movements. It is often a side effect of long-term use of certain antipsychotic medications that block dopamine receptors. []

Q2: Can you provide an example of a VMAT2 inhibitor used in treating Tardive Dyskinesia?

A2: Valbenazine (Ingrezza) is an example of an FDA-approved VMAT2 inhibitor specifically indicated for treating adults with TD. []

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